N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide moiety linked to a piperidin-4-yl group substituted at the nitrogen with a 1,2,5-thiadiazol-3-yl heterocycle. This structure places it within the broader family of piperidine-based analgesics, which often target opioid receptors.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINMOLLQLLIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Finally, the cyclopentanecarboxamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring, leading to the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce secondary or tertiary amines .
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with biological membranes and proteins, potentially inhibiting enzyme activity or receptor binding. The piperidine ring can enhance the compound’s binding affinity and specificity, while the cyclopentanecarboxamide group may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with fentanyl derivatives and related piperidine-based analogs. Below is a comparative analysis of key analogs listed in legislative documents (e.g., Virginia House Bill 1333) and their structural distinctions:
Table 1: Structural Comparison of Selected Piperidine-Based Analogs
Key Differences and Implications:
Piperidine N-Substituent: The 1,2,5-thiadiazol-3-yl group in the target compound introduces a polar, heteroaromatic ring, which may reduce blood-brain barrier (BBB) penetration compared to the lipophilic 2-phenylethyl group in Cyclopentyl fentanyl and other analogs. The phenethyl substituent in analogs like Cyclopentyl fentanyl is associated with high MOR affinity due to its hydrophobic interactions with receptor subpockets.
Acyl Group Modifications: The cyclopentanecarboxamide group in the target compound provides moderate lipophilicity, balancing solubility and receptor binding.
Pharmacological Hypotheses: The thiadiazole ring may engage in hydrogen bonding or dipole interactions with MOR, possibly conferring partial agonist activity or biased signaling.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
Piperidine functionalization : Introduce the 1,2,5-thiadiazole moiety at the piperidine nitrogen using nucleophilic substitution or coupling reactions.
Cyclopentanecarboxamide linkage : React the functionalized piperidine with cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in DCM).
Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for intermediate isolation .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton/carbon environments and connectivity.
- X-ray crystallography : For absolute stereochemical determination (if applicable).
- High-resolution mass spectrometry (HRMS) : To validate molecular formula.
Comparative analysis with literature data for analogous compounds is essential .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzymatic inhibition assays : For kinase or protease targets, using fluorescence/colorimetric readouts.
- Binding affinity studies : Surface plasmon resonance (SPR) or radioligand displacement assays.
Include positive/negative controls and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Modify substituents : Vary the thiadiazole ring (e.g., substituent position) or cyclopentane moiety (e.g., introduce heteroatoms).
- Evaluate analogs : Compare bioactivity using standardized assays.
Example SAR table from structural analogs:
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Thiadiazole → Thiazole | Reduced kinase inhibition | |
| Cyclopentane → Cyclohexane | Improved solubility |
Computational docking (e.g., AutoDock) can predict binding modes .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Orthogonal assays : Validate in vitro hits using ex vivo tissue models or primary cell lines.
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Mechanistic studies : Use knockout models or siRNA silencing to confirm target engagement in vivo .
Q. What advanced purification techniques are recommended for high-purity isolation?
- Methodological Answer :
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for baseline separation.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray analysis.
Purity ≥95% is achievable with rigorous post-synthetic processing .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation).
- Catalyst screening : Test bases (e.g., K2CO3 vs. NaH) for coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. What computational methods are effective for modeling target interactions?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to predict binding poses with target proteins.
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS).
Validate predictions with mutagenesis or biophysical assays (e.g., ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
